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Introduction

MDL-811 is a novel small-molecule allosteric activator of Sirtuin 6 (SIRT6), a histone
deacetylase with significant therapeutic potential in oncology and inflammatory diseases.[1]
Preclinical studies have demonstrated its efficacy in models of colorectal cancer and ischemic
stroke. A thorough understanding of its pharmacokinetic (PK) profile is crucial for its continued
development and potential translation to clinical settings. This guide provides a detailed
overview of the known pharmacokinetic properties of MDL-811, including experimental
methodologies and key findings from preclinical in vivo studies.

Pharmacokinetic Data

While specific quantitative pharmacokinetic parameters for MDL-811 are cited to be in
supplementary materials of a key study, these supplementary files were not available in the
public domain search results.[1] However, the study design provides a framework for the type
of data generated. The table below summarizes the pharmacokinetic parameters that were
determined in a preclinical mouse study.

Table 1: Summary of Pharmacokinetic Parameters of MDL-811 in Mice
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Parameter

Route of
Administration

Vehicle

Key Findings

Bioavailability
(F%)

Intraperitoneal

(IP)

5% DMSO, 10%
Solutol, 85%
saline (pH 7.0-
8.0)

Reported as
92.96%[1]

Area Under the
Curve (AUC)

Intravenous (1V)
&IP

20 mg/kg (1V), 30

5% DMSO, 10%
Solutol, 85%
saline (pH 7.0-
8.0)

Calculated using
the linear

trapezoidal rule.

[1]

Plasma

Concentration

IV &IP

20 mg/kg (1V), 30

5% DMSO, 10%
Solutol, 85%
saline (pH 7.0-
8.0)

Measured at
multiple time
points up to 24
hours.[1]

Experimental Protocols

The following section details the methodology employed in the pivotal preclinical

pharmacokinetic study of MDL-811.

In Vivo Pharmacokinetic Study in Mice

A study was conducted to evaluate the pharmacokinetic properties of MDL-811 in male

C57BL/6J mice.[1]

Animal Model:

Sex: Male

Species: Mouse

Strain: C57BL/6J

Age: Six weeks old

Group Size: 5 mice per group[1]
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Drug Administration:

e Formulation: MDL-811 was dissolved in a vehicle consisting of 5% DMSO, 10% Solutol, and
85% saline. The pH of the formulation was adjusted to a range of 7.0-8.0.[1]

» Routes and Doses:
o Asingle intravenous (1V) bolus injection at a dose of 20 mg/kg.[1]
o Asingle intraperitoneal (IP) injection at a dose of 30 mg/kg.[1]
Sample Collection:
e Matrix: Plasma

o Time Points: Plasma samples were collected at 5 minutes, 15 minutes, 30 minutes, 1 hour, 2
hours, 4 hours, 8 hours, and 24 hours post-administration.[1]

e Procedure: Mice were sacrificed at each time point for the collection of plasma samples.[1]
Bioanalytical Method:

» Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was employed
to determine the concentration of MDL-811 in the plasma samples.[1]

o Data Analysis: Pharmacokinetic parameters were calculated from the mean plasma
concentration-time profiles using Analyst Software 1.6. The area under the curve (AUC) was
calculated using the linear trapezoidal rule. The bioavailability following IP administration was
determined by comparing the dose-normalized AUC from the IP route to that of the IV route.

[1]

Visualizations
Experimental Workflow

The following diagram illustrates the workflow of the preclinical pharmacokinetic study of MDL-
811.
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Caption: Workflow of the in vivo pharmacokinetic study of MDL-811 in mice.
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ADME Pathway

This diagram provides a conceptual overview of the Absorption, Distribution, Metabolism, and
Excretion (ADME) of MDL-811 based on the available data.
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Caption: Conceptual ADME pathway for MDL-811.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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